

Technical Guide: CZC-54252 Hydrochloride - A Potent and Selective LRRK2 Inhibitor

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Compound of Interest

Compound Name: CZC-54252 hydrochloride

Cat. No.: B3179278

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biochemical and cellular activity of **CZC-54252 hydrochloride**, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). The data presented herein is intended to support researchers and professionals in the fields of neurodegenerative disease, particularly Parkinson's disease, and kinase inhibitor drug development.

Core Efficacy and Potency Data

CZC-54252 hydrochloride has demonstrated high potency in inhibiting both wild-type LRRK2 and its pathogenic G2019S mutant, which is commonly associated with familial and sporadic Parkinson's disease. Furthermore, it has shown efficacy in cellular models of LRRK2-induced neuronal injury.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective concentration (EC₅₀) values for **CZC-54252 hydrochloride** are summarized in the table below. These values highlight the compound's sub-nanomolar potency against its target kinase and its effectiveness in a cellular context.

| Parameter | Target/Assay | Value (nM) |
|-----------|---|---------------------|
| IC50 | Wild-Type LRRK2 | 1.28[1][2][3][4][5] |
| IC50 | G2019S Mutant LRRK2 | 1.85[1][2][3][4][5] |
| EC50 | Attenuation of G2019S LRRK2-induced neuronal injury | ~1[1][2][3] |

Mechanism of Action

CZC-54252 hydrochloride functions as a selective inhibitor of the kinase activity of LRRK2.[1][2][3][4][5] Mutations in the LRRK2 gene, particularly the G2019S mutation, can lead to increased kinase activity, which is believed to contribute to the pathogenesis of Parkinson's disease through various downstream cellular pathways. By inhibiting this kinase activity, CZC-54252 can mitigate the toxic effects of LRRK2 hyperactivation.

Experimental Protocols

The following sections detail the methodologies used to determine the IC50 and EC50 values of **CZC-54252 hydrochloride**.

LRRK2 Kinase Activity Assay (IC50 Determination)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method for determining the in vitro kinase activity of LRRK2 and the inhibitory potential of compounds like CZC-54252.

Principle: This assay measures the phosphorylation of a specific LRRK2 substrate peptide. A europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently tagged substrate (acceptor) are used. When the substrate is phosphorylated by LRRK2, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur upon excitation. The resulting signal is proportional to the kinase activity.

Materials:

- Recombinant human wild-type LRRK2 and G2019S LRRK2

- LRRKtide substrate
- ATP
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **CZC-54252 hydrochloride** (serially diluted)
- Europium-labeled anti-phospho-LRRKtide antibody
- Streptavidin-allophycocyanin (SA-APC) or other suitable acceptor
- Stop solution (e.g., EDTA)
- 384-well assay plates

Procedure:

- Prepare serial dilutions of **CZC-54252 hydrochloride** in the kinase buffer.
- In a 384-well plate, add the LRRK2 enzyme, the LRRKtide substrate, and the diluted CZC-54252 or vehicle control (DMSO).
- Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to the K_m for LRRK2 to ensure competitive inhibition can be accurately measured.
- Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
- Stop the reaction by adding the stop solution containing EDTA.
- Add the detection reagents: the europium-labeled antibody and the acceptor fluorophore.
- Incubate in the dark to allow for antibody binding.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at the donor and acceptor wavelengths.

- Calculate the ratio of acceptor to donor fluorescence and plot the values against the logarithm of the inhibitor concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Neuronal Injury Assay (EC₅₀ Determination)

The neuroprotective effects of CZC-54252 are assessed in primary neurons expressing the pathogenic G2019S LRRK2 mutant. Neurite length and complexity are used as a measure of neuronal health.

Principle: Overexpression of G2019S LRRK2 in neurons leads to neurite shortening and reduced branching, a hallmark of neuronal injury. The ability of CZC-54252 to rescue this phenotype is quantified by measuring changes in neurite morphology.

Materials:

- Primary cortical or dopaminergic neurons
- Lentiviral or other expression vectors for G2019S LRRK2 and a fluorescent reporter (e.g., GFP)
- Neuronal culture medium and supplements
- **CZC-54252 hydrochloride** (serially diluted)
- Fixation and staining reagents (e.g., paraformaldehyde, fluorescently labeled phalloidin, or anti-tubulin antibodies)
- High-content imaging system and analysis software

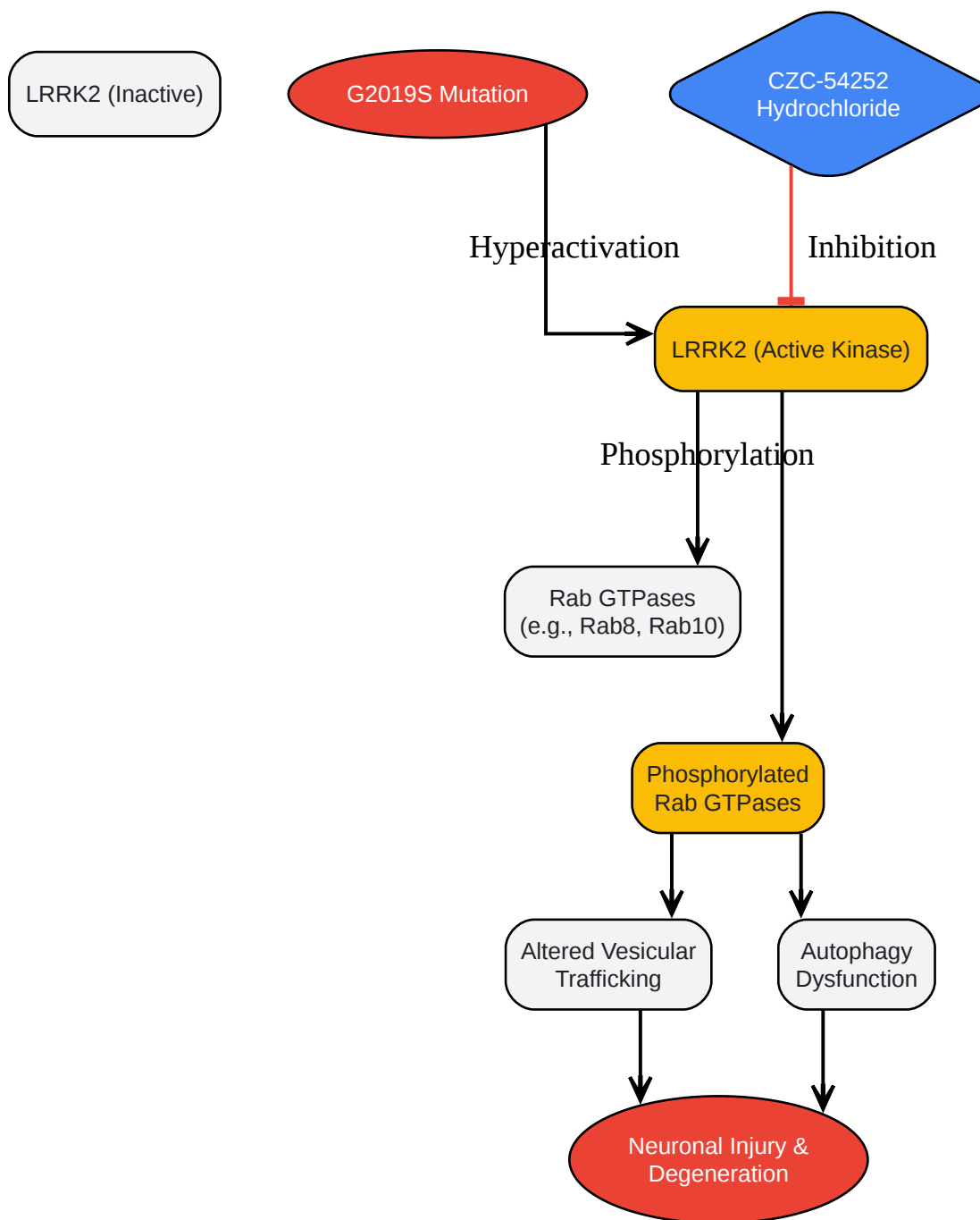
Procedure:

- Culture primary neurons on appropriate substrates (e.g., poly-D-lysine coated plates).
- Transduce the neurons with vectors to express G2019S LRRK2 and a fluorescent marker to visualize neuronal morphology.

- Treat the transduced neurons with a range of concentrations of **CZC-54252 hydrochloride** or vehicle control.
- Incubate the cells for a period sufficient to observe neurite outgrowth and the effects of G2019S LRRK2 expression (e.g., 48-72 hours).
- Fix the cells and stain for neuronal markers if necessary.
- Acquire images of the neurons using a high-content imaging system.
- Use automated image analysis software to quantify the total neurite length, number of branches, and other morphological parameters per neuron.
- Normalize the data to control neurons (expressing a non-toxic protein or treated with vehicle).
- Plot the normalized neurite length against the logarithm of the CZC-54252 concentration.
- Determine the EC50 value by fitting the data to a sigmoidal dose-response curve, representing the concentration at which 50% of the maximal rescue of neurite length is achieved.

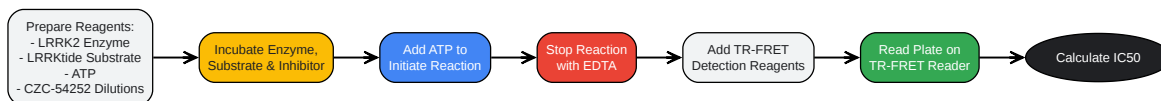
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving LRRK2 and the experimental workflows for determining the potency and efficacy of CZC-54252.



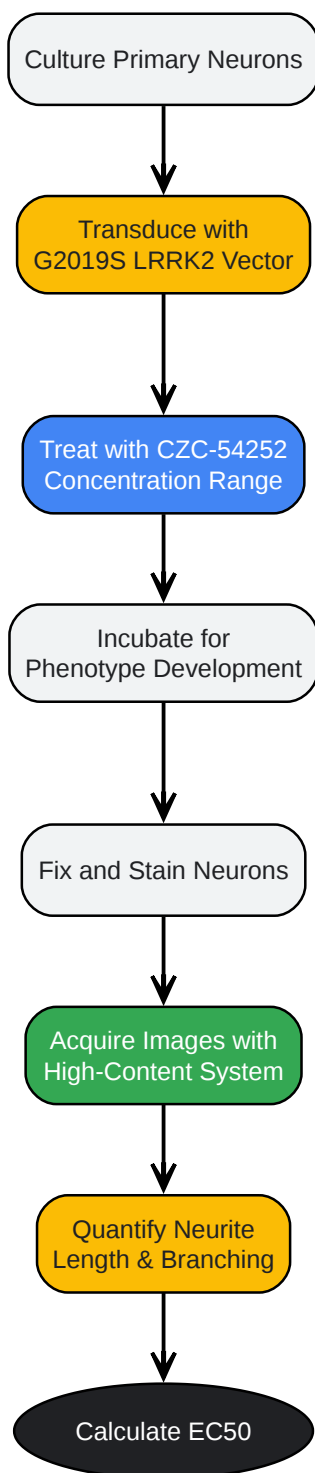
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Caption: LRRK2 signaling pathway and the inhibitory action of CZC-54252.



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Caption: Experimental workflow for IC₅₀ determination of CZC-54252.



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Caption: Experimental workflow for EC50 determination of CZC-54252.

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